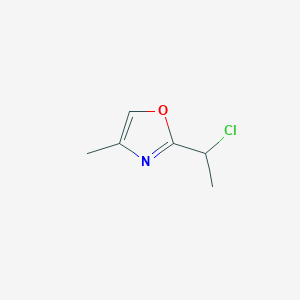
2-(1-Chloroethyl)-4-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chloroethyl)-4-methyl-1,3-oxazole is an organic compound characterized by the presence of an oxazole ring substituted with a 1-chloroethyl group at the second position and a methyl group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-chloro-2-methylpropylamine with an appropriate oxazole precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chloroethyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate in aqueous or acidic medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives with various functional groups.
Oxidation: Oxidized oxazole derivatives with different oxidation states.
Reduction: Reduced oxazole derivatives with altered functional groups.
Applications De Recherche Scientifique
2-(1-Chloroethyl)-4-methyl-1,3-oxazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Chloroethyl)-4-methyl-1,3-oxazole involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Chloroethyl)-5-methylfuran: Similar in structure but with a furan ring instead of an oxazole ring.
1-Chloroethyl chloroformate: Contains a chloroethyl group but with a different functional group arrangement.
Uniqueness
2-(1-Chloroethyl)-4-methyl-1,3-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H8ClNO |
|---|---|
Poids moléculaire |
145.59 g/mol |
Nom IUPAC |
2-(1-chloroethyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C6H8ClNO/c1-4-3-9-6(8-4)5(2)7/h3,5H,1-2H3 |
Clé InChI |
BUXSRGSRTIQGNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=COC(=N1)C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



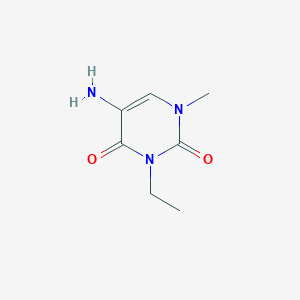
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)


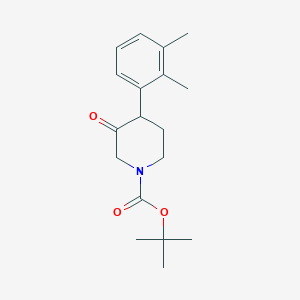


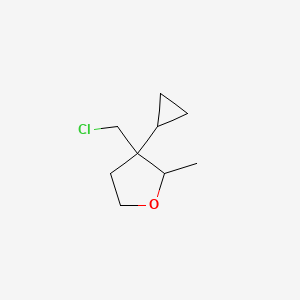
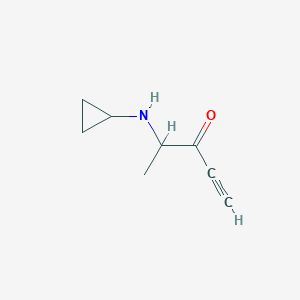



![[1-(Chloromethyl)cyclopropyl]cycloheptane](/img/structure/B13187398.png)
